molecular formula C19H19NO6 B14991370 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamide

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B14991370
M. Wt: 357.4 g/mol
InChI Key: WZAILBBYLPCDLA-UHFFFAOYSA-N
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Description

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxy-4-methylcoumarin and furan-2-carbaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

    Acetylation: The intermediate product is then acetylated using acetic anhydride and a base, such as pyridine, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. It can also be used in studies related to cell signaling pathways and metabolic processes.

Medicine

In medicinal chemistry, 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE may be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds such as 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share structural similarities with 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid are structurally related to the furan moiety in the compound.

Uniqueness

The uniqueness of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H19NO6/c1-11-13-7-16(23-2)17(24-3)9-15(13)26-19(22)14(11)8-18(21)20-10-12-5-4-6-25-12/h4-7,9H,8,10H2,1-3H3,(H,20,21)

InChI Key

WZAILBBYLPCDLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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